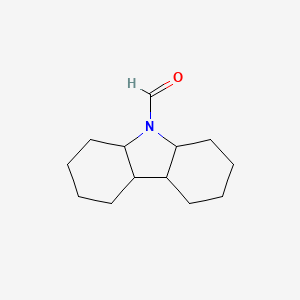

Dodecahydro-9H-carbazole-9-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62682-40-0 |

|---|---|

Molecular Formula |

C13H21NO |

Molecular Weight |

207.31 g/mol |

IUPAC Name |

1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole-9-carbaldehyde |

InChI |

InChI=1S/C13H21NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h9-13H,1-8H2 |

InChI Key |

OZGORQAYQOJQGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C3CCCCC3N2C=O |

Origin of Product |

United States |

Contextualizing Dodecahydro 9h Carbazole 9 Carbaldehyde Within Carbazole Chemistry

Carbazole (B46965) chemistry is a well-established field, with a primary focus on the aromatic 9H-carbazole core. This parent compound and its derivatives are recognized for their unique electronic and photophysical properties, leading to their use in a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes. The introduction of a carbaldehyde group onto the carbazole scaffold, as seen in compounds like 9H-Carbazole-3-carbaldehyde, creates a versatile synthetic intermediate. This functional group allows for a range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in Wittig reactions to form alkenes, thereby enabling the synthesis of more complex carbazole-based materials.

In contrast, Dodecahydro-9H-carbazole-9-carbaldehyde represents a fully saturated analog of the aromatic carbazoles. The hydrogenation of the aromatic rings fundamentally alters the electronic structure of the carbazole core, moving it from a planar, conjugated system to a three-dimensional, aliphatic structure. This structural change is expected to significantly impact its chemical and physical properties, distinguishing it from its well-studied aromatic counterparts. However, a thorough search of available scientific literature and chemical databases yielded minimal specific information regarding the synthesis, reactivity, or application of this compound. One source provides a CAS number for the compound (62682-40-0), confirming its identity, but offers no further research data. chemwhat.ir

Research Significance and Scope for Advanced Investigations

Strategies for Saturation of the Carbazole Nucleus (Dodecahydro- moiety)

The conversion of the aromatic carbazole core into its fully saturated dodecahydro-9H-carbazole counterpart is exclusively achieved through catalytic hydrogenation. This process involves the addition of twelve hydrogen atoms across the three aromatic rings of the carbazole structure. The reaction is typically carried out at elevated temperatures and pressures in the presence of a heterogeneous catalyst.

The complete saturation is confirmed by analytical methods such as 1H NMR spectroscopy, where the disappearance of signals in the aromatic region (typically between 7 and 8 ppm) and the appearance of peaks in the aliphatic region (0.5–3.0 ppm) indicate the successful conversion of the carbazole groups into the dodecahydro-carbazole structure. mdpi.com This transformation is a critical first step in the synthesis of the target aldehyde, as the aliphatic secondary amine of the dodecahydrocarbazole is more amenable to selective N-formylation compared to the aromatic nitrogen of the precursor.

Selective Functionalization Routes for Aldehyde Introduction at the 9-Position

Once the dodecahydro-9H-carbazole nucleus is obtained, the introduction of the carbaldehyde group at the 9-position is achieved through N-formylation. As dodecahydro-9H-carbazole is a secondary amine, standard formylation techniques can be applied. A particularly relevant and modern approach involves the use of carbon dioxide (CO₂) as a C1 source in the presence of a hydrosilane reducing agent and a suitable catalyst. rsc.org

Catalytic systems, such as those based on zinc acetate (B1210297) [Zn(OAc)₂] with 1,10-phenanthroline (B135089) (phen), have proven effective for the N-formylation of various amines under mild conditions. rsc.org This method is advantageous due to the abundance and low toxicity of CO₂. The reaction mechanism generally involves the activation of the N-H bond of the amine and the Si-H bond of the hydrosilane by the catalyst, facilitating the reduction of CO₂ and its subsequent addition to the nitrogen atom. rsc.org Other catalytic systems, for instance those using manganese complexes, have also been developed for the selective N-formylation of amines using CO₂. nih.gov The high selectivity for N-formylation is a key feature of these methods, as functionalization occurs specifically at the nitrogen atom without affecting the C-H bonds of the saturated carbocyclic rings.

Multi-Step Synthetic Sequences from Carbazole and Related Precursors

The synthesis of this compound from carbazole is a sequential, two-step process that leverages the distinct reactivity of the aromatic precursor and the saturated intermediate.

Step 1: Hydrogenation of Carbazole The initial step involves the complete catalytic hydrogenation of carbazole. The precursor is subjected to high-pressure hydrogen gas in the presence of a catalyst, such as ruthenium on alumina (B75360), to yield dodecahydro-9H-carbazole. mdpi.com This reaction transforms the planar, aromatic heterocycle into a three-dimensional, fully saturated structure containing a secondary amine.

Step 2: N-Formylation of Dodecahydro-9H-carbazole The dodecahydro-9H-carbazole produced in the first step is then subjected to a formylation reaction. Using a method such as the zinc-catalyzed formylation with CO₂ and a hydrosilane, the formyl group is selectively introduced onto the nitrogen atom. rsc.org This step yields the final product, this compound.

This synthetic pathway highlights a common strategy in organic synthesis where a stable aromatic precursor is first modified to create a more reactive intermediate (the secondary amine), which is then functionalized to achieve the desired target molecule.

Catalytic Approaches in the Synthesis of Dodecahydrocarbazole Derivatives

Catalysis is fundamental to the synthesis of dodecahydrocarbazole derivatives, playing a crucial role in both the hydrogenation of the carbazole nucleus and, in modern methods, the N-formylation step.

For the hydrogenation of carbazole and its N-alkyl derivatives, noble metal catalysts are predominantly used. Ruthenium on alumina (Ru/Al₂O₃) has been reported as a highly effective catalyst that promotes selective hydrogenation to the dodecahydro- product without generating stereoisomers. mdpi.com The reaction is typically conducted at temperatures around 190 °C and hydrogen pressures of 60–70 bar. mdpi.com Other catalysts, including palladium, platinum, and rhodium supported on materials like alumina (Al₂O₃), carbon (C), silica (B1680970) (SiO₂), and titanium dioxide (TiO₂), have also been extensively studied, particularly for the N-ethylcarbazole system. sci-hub.boxnih.gov Palladium on carbon (Pd/C) has demonstrated outstanding performance, achieving high conversion rates. nih.govnih.gov

In the context of N-formylation, homogeneous catalysis offers a route for the selective introduction of the aldehyde group using CO₂. A catalyst system composed of commercially available Zn(OAc)₂ and 1,10-phenanthroline is effective for this transformation, highlighting the versatility of catalysis in achieving specific functionalizations under relatively mild conditions. rsc.org

Interactive Table: Catalysts in the Hydrogenation of Carbazole Derivatives This table summarizes various catalysts used for the hydrogenation of carbazole and its derivatives, which is the foundational step for producing the dodecahydro- moiety.

| Catalyst | Support | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Ruthenium (Ru) | Alumina (Al₂O₃) | N-alkyl-bis(carbazole) | Resulted in selective reaction without stereoisomers. | mdpi.com |

| Palladium (Pd) | Alumina (Al₂O₃) | N-ethylcarbazole | High catalytic activity in dehydrogenation (reverse reaction), suggesting efficacy for hydrogenation. | sci-hub.boxresearchgate.net |

| Palladium (Pd) | Carbon (C) | N-ethylcarbazole | Displayed outstanding performance with 99.9% conversion. | nih.gov |

| Palladium (Pd) | Silica (SiO₂) | N-ethylcarbazole | Complete conversion achieved at 443 K. | mdpi.com |

| Platinum (Pt) | Titanium Dioxide (TiO₂) | N-ethylcarbazole | Demonstrated high catalytic activity, second to Palladium. | sci-hub.box |

| Rhodium (Rh) | Alumina (Al₂O₃) | N-ethylcarbazole | Lower activity compared to Pd and Pt. | sci-hub.boxresearchgate.net |

Comparative Analysis of Synthetic Efficiency and Regioselectivity

Hydrogenation Efficiency: In the saturation of the carbazole nucleus, the choice of catalyst and support material significantly impacts efficiency. Studies on the hydrogenation and dehydrogenation of N-ethylcarbazole provide valuable insights. The catalytic activity for the dehydrogenation process generally follows the order Pd > Pt > Ru > Rh. researchgate.net For hydrogenation, ruthenium and palladium catalysts are highly effective. Supported palladium nanoparticles, particularly on carbon (Pd/C), have shown excellent catalytic performance, achieving near-complete conversion of dodecahydro-N-ethylcarbazole at 180 °C. nih.gov The choice of support material (carbon, alumina, titania, silica) also influences the catalyst's performance, with Pd/C showing superior results in some studies. nih.gov

Formylation Regioselectivity: The regioselectivity of the second step—the introduction of the aldehyde group—is exceptionally high. The target position is the nitrogen atom (9-position) of the dodecahydrocarbazole ring. In the saturated system, this nitrogen exists as a secondary amine, which is significantly more nucleophilic and reactive towards formylating agents than the aliphatic C-H bonds of the cyclohexane (B81311) rings. Catalytic methods using CO₂ and hydrosilanes are specifically designed for N-formylation of amines. rsc.orgnih.gov Therefore, the reaction proceeds with high chemoselectivity, yielding the N-formylated product exclusively, with no competing C-functionalization on the saturated carbocyclic framework. This inherent selectivity simplifies purification and maximizes the yield of the desired this compound.

Chemical Reactivity and Transformation Pathways of Dodecahydro 9h Carbazole 9 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes a variety of transformations, primarily driven by the electrophilicity of the carbonyl carbon.

Nucleophilic Additions and Condensations

The carbonyl carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a tetrahedral intermediate.

Common nucleophilic addition reactions anticipated for Dodecahydro-9H-carbazole-9-carbaldehyde include:

Grignard Reactions: Treatment with Grignard reagents (R-MgX) would lead to the formation of secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) would convert the aldehyde into an alkene.

Cyanohydrin Formation: The addition of hydrogen cyanide would yield a cyanohydrin, a valuable synthetic intermediate.

Reductive Amination: Condensation with primary or secondary amines followed by reduction would afford the corresponding N-substituted dodecahydro-9H-carbazol-9-yl)methanamines.

Condensation reactions are also a key feature of aldehyde chemistry. For instance, reaction with stabilized carbanions, such as those derived from malonic esters in the Knoevenagel condensation, would lead to the formation of α,β-unsaturated compounds.

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Grignard Reaction | R-MgX | Secondary alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Cyanohydrin Formation | HCN | Cyanohydrin |

| Reductive Amination | R2NH, reducing agent (e.g., NaBH3CN) | Tertiary amine |

| Knoevenagel Condensation | CH2(CO2Et)2, base | α,β-unsaturated ester |

Oxidation and Reduction Chemistry

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) in the Tollens' test, would be expected to convert the formyl group to a carboxylic acid.

Reduction: A variety of reducing agents can be employed to transform the aldehyde into a primary alcohol. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common choices for this transformation. Catalytic hydrogenation over metals like palladium or platinum would also be effective.

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Oxidation | KMnO4 or H2CrO4 | Carboxylic acid |

| Reduction | NaBH4 or LiAlH4 | Primary alcohol |

| Catalytic Hydrogenation | H2, Pd/C | Primary alcohol |

Reactions of the Saturated Dodecahydrocarbazole Scaffold

The fully saturated dodecahydrocarbazole core is generally less reactive than its aromatic counterpart. However, the presence of C-H bonds allows for potential functionalization, and the heterocyclic nature of the ring system can predispose it to certain rearrangements or ring-opening reactions under specific conditions.

Functionalization of the Dodecahydrocarbazole Core

It is important to note that the N-formyl group can act as a directing group in some C-H activation reactions, potentially influencing the regioselectivity of functionalization on the carbazole (B46965) skeleton.

Ring-Opening and Rearrangement Pathways

Saturated heterocyclic rings can undergo ring-opening reactions under strenuous conditions, such as treatment with strong acids, bases, or certain catalysts. For the dodecahydrocarbazole scaffold, such reactions are not commonly reported and would likely require harsh reaction conditions that might also affect the N-formyl group.

Rearrangement pathways for the saturated carbazole core are also not well-documented. Carbocation-mediated rearrangements could theoretically occur under acidic conditions, but such transformations are often complex and can lead to a mixture of products.

This compound as a Synthetic Intermediate

This compound can serve as a valuable building block in organic synthesis. The aldehyde functionality allows for the introduction of a wide array of substituents and the construction of more complex molecular architectures.

Following transformation of the aldehyde group, the N-formyl group can be removed under acidic or basic conditions to liberate the secondary amine of the dodecahydrocarbazole scaffold. This secondary amine can then be further functionalized, for example, through N-alkylation or N-acylation, providing access to a diverse range of dodecahydrocarbazole derivatives.

The combination of reactivity at the aldehyde and the potential for subsequent modification at the nitrogen atom makes this compound a versatile intermediate for the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Lack of Scientific Literature on this compound Precludes Article Generation

A comprehensive and thorough search of scientific databases and academic literature has revealed a significant absence of published research on the chemical compound "this compound." Specifically, no retrievable data exists concerning its chemical reactivity, transformation pathways, or its role in the synthesis of complex molecular architectures. Furthermore, there is no available information regarding the stereochemical considerations of its chemical transformations.

The user's request for an article structured with the specific focus on:

Stereochemical Considerations in Transformations

cannot be fulfilled. The generation of a scientifically accurate and informative article, as per the user's instructions, is contingent upon the availability of existing research and data. To proceed without such information would necessitate the fabrication of research findings, which is contrary to the principles of scientific accuracy and integrity.

While extensive literature is available for the aromatic analogue, 9H-carbazole, and its various derivatives, this information does not apply to the fully saturated dodecahydro structure and is therefore outside the strict scope of the user's request. Adherence to the user's explicit instructions to focus solely on "this compound" and to exclude any information not directly related to the provided outline prevents the substitution of information from related but distinct chemical entities.

Therefore, until research on the synthesis, reactivity, and stereochemistry of this compound is conducted and published in peer-reviewed literature, it is not possible to generate the requested article.

Spectroscopic and Structural Elucidation of Dodecahydro 9h Carbazole 9 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For Dodecahydro-9H-carbazole-9-carbaldehyde, ¹H and ¹³C NMR would be fundamental in confirming its saturated carbazole (B46965) core and the presence of the N-formyl group.

The ¹H NMR spectrum of this compound would be characterized by signals in the aliphatic region, corresponding to the protons of the fused cyclohexane (B81311) rings, and a distinct signal for the aldehyde proton.

Aldehyde Proton: A singlet or a narrowly split multiplet would be expected for the proton of the 9-carbaldehyde group (-CHO). Its chemical shift would typically appear in the downfield region, generally between δ 9.0 and 10.0 ppm, due to the deshielding effect of the carbonyl group.

Aliphatic Protons: The twelve protons on the dodecahydro carbazole skeleton would give rise to a complex series of overlapping multiplets in the upfield region of the spectrum, likely between δ 1.0 and 4.0 ppm. The specific chemical shifts and coupling patterns would depend on the stereochemistry of the ring junctions and the axial or equatorial positions of the protons. Protons on carbons adjacent to the nitrogen atom would be expected to resonate at a slightly more downfield position compared to other methylene (B1212753) protons.

For comparison, the aromatic protons in unsaturated carbazole derivatives, such as 9-(4-Bromobutyl)carbazole, typically appear in the range of δ 7.21-8.13 ppm. rsc.org The absence of signals in this region would confirm the saturated nature of the dodecahydro derivative.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.0 - 10.0 |

| Methylene (-CH₂-) adjacent to N | 2.5 - 4.0 |

| Methine (-CH-) at ring junctions | 1.5 - 2.5 |

| Methylene (-CH₂-) | 1.0 - 2.0 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbon: A signal for the aldehyde carbonyl carbon is expected to be in the highly deshielded region of the spectrum, typically between δ 185 and 200 ppm.

In contrast, unsaturated carbazole systems show signals for aromatic carbons in the δ 108-144 ppm range. The lack of signals in this aromatic region would be a key indicator of the fully saturated structure.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 200 |

| Carbons adjacent to N | 45 - 60 |

| Methine Carbons (ring junctions) | 30 - 45 |

| Methylene Carbons | 20 - 30 |

To unambiguously assign the complex proton and carbon signals of the dodecahydro skeleton, advanced NMR techniques would be indispensable.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the fused cyclohexane rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be crucial for identifying quaternary carbons (such as those at the ring junctions) and for confirming the attachment of the carbaldehyde group to the nitrogen atom by observing a correlation from the aldehyde proton to the carbons adjacent to the nitrogen.

¹⁵N NMR: Although less common, ¹⁵N NMR could provide direct information about the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the this compound would be indicative of its trivalent, saturated environment and the presence of the electron-withdrawing formyl group.

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands:

C-H Stretching: Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the aliphatic C-H bonds in the saturated rings.

C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl group of the aldehyde. The position of this band can be influenced by conjugation and ring strain, but in this saturated system, it is expected to be in the typical range for aliphatic aldehydes.

C-N Stretching: This vibration, expected in the 1000-1250 cm⁻¹ region, might be difficult to assign definitively due to overlapping with other signals in the fingerprint region.

For comparison, the FTIR spectrum of a related unsaturated compound, 9H-carbazole-9-carbothioic methacrylic thioanhydride, shows aromatic C-H stretching around 3401 cm⁻¹ and aromatic C=C stretching at 1495 and 1445 cm⁻¹. researchgate.net The absence of these aromatic bands would be a key feature for the dodecahydro derivative.

Table 3: Predicted Major FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |

| Aldehyde C=O | Stretching | 1680 - 1700 | Strong, Sharp |

| -CH₂- | Bending (Scissoring) | ~1450 | Medium |

| C-N | Stretching | 1000 - 1250 | Medium |

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its elemental composition and structure.

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₂₁NO, MW = 207.31 g/mol ).

Fragmentation Pattern: The fragmentation would likely involve the loss of the aldehyde group or parts of the saturated ring system. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (-CHO, M-29). Cleavage of the bonds in the dodecahydrocarbazole framework would also lead to a series of fragment ions.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which can be compared with the calculated values for the proposed formula C₁₃H₂₁NO to confirm its elemental composition.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray crystallography would provide the most definitive structural information. This technique would reveal:

Three-Dimensional Structure: The precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles.

Stereochemistry: The relative stereochemistry of the chiral centers at the ring junctions.

Conformation: The preferred conformation of the fused cyclohexane rings (e.g., chair, boat, or twist-boat).

Intermolecular Interactions: The presence of any hydrogen bonds or other intermolecular forces that stabilize the crystal packing.

For instance, the crystal structure of a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been determined, providing detailed information about its planarity and bond lengths. nih.govresearchgate.net A similar analysis of the dodecahydro derivative would elucidate the geometry of its saturated ring system.

Comparative Spectroscopic Fingerprinting with Related Carbazole Derivatives

The spectroscopic characteristics of this compound are best understood through a comparative analysis with related carbazole derivatives. The degree of saturation and the nature of the substituent on the nitrogen atom profoundly influence the spectral data. This section provides a comparative overview of the spectroscopic fingerprints of the fully saturated this compound, the aromatic carbazole, and an N-substituted aromatic carbazole like N-ethylcarbazole.

The primary distinction in the ¹H NMR spectra arises from the absence of aromatic protons in this compound. Instead of the characteristic signals in the aromatic region (typically 7.0-8.5 ppm) observed for carbazole and its aromatic derivatives, the spectrum of the dodecahydro compound is dominated by a complex pattern of overlapping signals in the aliphatic region (generally 1.0-4.0 ppm). This is due to the presence of numerous non-equivalent methylene and methine protons in the saturated cyclohexane rings. The formyl proton of the carbaldehyde group is expected to appear as a singlet further downfield.

Similarly, the ¹³C NMR spectrum of this compound will exclusively show signals in the aliphatic region for the saturated carbocyclic framework, in stark contrast to the aromatic carbazoles which exhibit signals in the 110-140 ppm range. The carbonyl carbon of the aldehyde will be a prominent downfield signal.

In infrared (IR) spectroscopy, the most significant difference is the absence of aromatic C-H stretching vibrations (typically found above 3000 cm⁻¹) and aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region) for this compound. Instead, its IR spectrum is characterized by strong C-H stretching vibrations of the saturated rings just below 3000 cm⁻¹. A strong carbonyl (C=O) stretching band from the carbaldehyde group is a key diagnostic peak.

The mass spectrum of this compound will show a molecular ion peak corresponding to its higher mass due to the additional hydrogen atoms compared to its aromatic counterparts. The fragmentation pattern will also be significantly different, involving the loss of the formyl group and fragmentation of the saturated rings, rather than the stable aromatic fragments seen for carbazole.

To illustrate these differences, the following tables summarize the characteristic spectroscopic data for carbazole, N-ethylcarbazole, and the expected data for this compound based on the analysis of related saturated heterocyclic aldehydes.

Table 1: Comparative ¹H NMR Spectral Data (δ, ppm)

| Compound | Aromatic Protons | Aliphatic Protons | N-H/N-Substituent Protons | Aldehyde Proton |

| Carbazole | 7.2-8.1 (m, 8H) | - | ~8.1 (br s, 1H) | - |

| N-Ethylcarbazole | 7.1-8.1 (m, 8H) | 1.4 (t, 3H), 4.4 (q, 2H) | - | - |

| This compound (Expected) | - | 1.0-3.5 (m, 20H) | - | ~8.0-8.5 (s, 1H) |

Table 2: Comparative ¹³C NMR Spectral Data (δ, ppm)

| Compound | Aromatic Carbons | Aliphatic Carbons | N-Substituent Carbons | Carbonyl Carbon |

| Carbazole | 110-140 | - | - | - |

| N-Ethylcarbazole | 109-140 | - | 14, 38 | - |

| This compound (Expected) | - | 20-60 | - | ~160-165 |

Table 3: Comparative IR Spectral Data (cm⁻¹)

| Compound | Aromatic C-H Stretch | Aliphatic C-H Stretch | C=C Stretch | C=O Stretch | N-H Bend |

| Carbazole | ~3050 | - | ~1450-1600 | - | ~750 |

| N-Ethylcarbazole | ~3050 | ~2980 | ~1460-1600 | - | - |

| This compound (Expected) | - | ~2850-2950 | - | ~1680-1700 | - |

Table 4: Comparative Mass Spectrometry Data (m/z)

| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |

| Carbazole | 167 | 140, 139, 115 |

| N-Ethylcarbazole | 195 | 180 (M-15), 167 |

| This compound (Expected) | 207 | 178 (M-29), various aliphatic fragments |

Computational and Theoretical Investigations of Dodecahydro 9h Carbazole 9 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, balancing accuracy with computational efficiency. nih.govaustinpublishinggroup.com For a molecule like Dodecahydro-9H-carbazole-9-carbaldehyde, DFT methods are indispensable for predicting its fundamental properties. Calculations are typically performed using a combination of a functional, such as the widely used B3LYP hybrid functional, and a basis set, like 6-31G* or larger, to provide a reliable description of the electronic system. researchgate.netyoutube.com

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure through geometry optimization. youtube.comnih.gov For this compound, this process involves finding the minimum energy arrangement of its atoms. The fully saturated carbazole (B46965) skeleton, composed of two fused cyclohexane (B81311) rings and a central pyrrolidine (B122466) ring, can exist in several conformations.

Illustrative Optimized Geometrical Parameters: The following table presents plausible bond lengths and angles for the key structural features of the lowest energy conformer of cis-Dodecahydro-9H-carbazole-9-carbaldehyde, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N9-C(aldehyde) | ~1.38 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | N9-C1a | ~1.47 Å |

| Bond Length | N9-C8a | ~1.47 Å |

| Bond Angle | C1a-N9-C8a | ~110° |

| Bond Angle | N9-C(aldehyde)=O | ~121° |

| Dihedral Angle | C1a-N9-C(aldehyde)=O | ~0° or ~180° |

Note: This data is illustrative and based on typical values for similar saturated N-formyl heterocyclic compounds. Specific values would require dedicated DFT calculations for this exact molecule.

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are central to the principles of frontier molecular orbital theory. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comdergipark.org.tr

For this compound, the HOMO is expected to be primarily localized on the lone pair of the nitrogen atom, with some delocalization into the adjacent sigma bonds of the ring structure. The presence of the electron-withdrawing formyl group will lower the energy of this orbital compared to an unsubstituted dodecahydrocarbazole. The LUMO is anticipated to be the π* antibonding orbital of the carbonyl (C=O) group. A relatively small HOMO-LUMO gap would suggest that the molecule is moderately reactive, with the carbonyl carbon being a primary site for nucleophilic attack.

Illustrative Frontier Orbital Energies: This table provides representative energy values for the frontier molecular orbitals as predicted by DFT.

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 eV | Primarily centered on the Nitrogen lone pair |

| LUMO | -0.8 eV | Primarily the π* orbital of the C=O group |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

Note: These values are representative for similar saturated N-formyl compounds and serve as an illustration.

DFT calculations are a highly effective tool for predicting the spectroscopic signatures of molecules, which can be invaluable for structure confirmation and analysis.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.netarxiv.org These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using empirical scaling factors. nih.gov For this compound, the most prominent and diagnostic peak in its predicted IR spectrum would be the strong stretching vibration (ν) of the carbonyl group, expected in the region of 1670-1690 cm⁻¹. Other predictable vibrations include C-H stretching of the aliphatic rings and C-N stretching modes.

Illustrative Predicted IR Frequencies:

| Vibrational Mode | Functional Group | Predicted Frequency (scaled, cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic CH₂ | 2850 - 2960 | Strong |

| C=O Stretch | Aldehyde | ~1685 | Very Strong |

Note: The predicted frequencies are illustrative and based on DFT calculations of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT, commonly employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.govmdpi.com The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). youtube.com The predicted chemical shifts are highly sensitive to the molecule's conformation. For this compound, DFT can help assign the complex array of signals from the numerous non-equivalent protons and carbons in the saturated rings and distinguish between different stereoisomers. The proton of the aldehyde group would be the most downfield signal in the ¹H NMR spectrum, while the carbonyl carbon would be the most downfield in the ¹³C spectrum.

Quantum Chemical Modeling of Reactivity

Quantum chemical calculations provide deep insights into the chemical reactivity of a molecule. By analyzing the electronic structure, one can predict how and where a molecule is likely to react. mdpi.comscilit.com

For this compound, the molecular electrostatic potential (MEP) map would highlight the electron distribution. nih.gov The region around the carbonyl oxygen would show a high negative potential, indicating its role as a site for electrophilic attack or as a hydrogen bond acceptor. Conversely, the aldehyde proton and the carbonyl carbon would be in regions of positive potential, with the carbon atom being the primary site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. mdpi.comnih.gov An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, offering a powerful method to explore the complete conformational landscape of a flexible molecule like this compound. mdpi.com

By simulating the molecule's motion over nanoseconds or longer, MD can reveal the pathways and timescales of conformational changes, such as the chair-chair interconversion of the six-membered rings or the rotation around the N-C(aldehyde) bond. researchgate.netunige.ch This allows for the determination of the relative populations of different conformers at a given temperature, providing a more realistic picture of the molecule's structure in a dynamic environment, such as in solution.

Computational Studies on Intermolecular Interactions

The behavior of a compound in the solid or liquid phase is dictated by its intermolecular interactions. Computational methods can be used to study and quantify these non-covalent forces. For this compound, the primary intermolecular interaction is expected to be hydrogen bonding of the C-H···O type, where the aldehyde oxygen acts as the acceptor. nih.gov

Advanced computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) or energy decomposition analysis (EDA) can dissect the total interaction energy between two molecules into physically meaningful components: electrostatic, exchange-repulsion, induction (polarization), and dispersion. unl.edu Such analyses would reveal the fundamental nature of the forces holding the molecules together. Understanding these interactions is crucial for predicting macroscopic properties like boiling point, solubility, and crystal packing. nih.gov

Derivatization Strategies and Structure Reactivity Relationships Within Dodecahydro 9h Carbazole Scaffolds

Synthesis of Novel Dodecahydro-9H-carbazole-9-carbaldehyde Derivatives

The synthesis of the parent compound, this compound, would likely proceed via the formylation of the secondary amine of the dodecahydro-9H-carbazole core. Standard formylating agents could be employed for this N-formylation reaction.

Further derivatization would stem from this core structure. While specific examples for this saturated scaffold are scarce, analogous reactions on similar heterocyclic systems suggest that the primary points for creating novel derivatives would be the aldehyde group and potentially the C-H bonds of the saturated rings, although the latter typically requires harsh conditions or specific directing groups.

Modification of the Aldehyde Group

The aldehyde functional group is a versatile handle for a wide array of chemical transformations. Standard aldehyde chemistry can be applied to introduce diverse functionalities. These reactions primarily involve nucleophilic addition to the carbonyl carbon. libretexts.orgjackwestin.com

Key modifications could include:

Reduction: The aldehyde can be reduced to a primary alcohol (9-hydroxymethyl-dodecahydro-9H-carbazole) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). jackwestin.com

Oxidation: Conversion of the aldehyde to a carboxylic acid (dodecahydro-9H-carbazole-9-carboxylic acid) can be achieved using common oxidizing agents.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) would convert the aldehyde into an alkene, allowing for carbon chain extension. This is a robust method for forming a carbon-carbon double bond with high regioselectivity. libretexts.orgyoutube.com

Condensation Reactions: The aldehyde can undergo condensation with various nitrogen nucleophiles to form imines, oximes, or hydrazones. For instance, reacting the aldehyde with primary amines would yield Schiff bases (imines), while reaction with hydroxylamine (B1172632) or hydrazine (B178648) would produce the corresponding oximes and hydrazones, respectively. youtube.com These reactions are fundamental in creating larger, more complex molecules.

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |

| Imine Formation | Primary Amine (R-NH₂) | Imine (-CH=NR) |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime (-CH=NOH) |

| Hydrazone Formation | Hydrazine (NH₂-NH₂) | Hydrazone (-CH=N-NH₂) |

Substitution Patterns on the Dodecahydrocarbazole Ring System

Achieving selective substitution on the saturated carbocyclic rings of the dodecahydrocarbazole system is chemically challenging due to the presence of multiple, non-activated C-H bonds. Unlike aromatic carbazoles that readily undergo electrophilic substitution, functionalizing the aliphatic backbone requires more advanced synthetic strategies.

Potential, though challenging, approaches might include:

Free-Radical Halogenation: This method often lacks selectivity and could lead to a mixture of mono- and poly-halogenated products at various positions on the rings.

Directed C-H Activation: Modern synthetic methods involving transition-metal catalysis could potentially achieve site-selective functionalization. However, this would likely require the pre-installation of a directing group to guide the catalyst to a specific C-H bond. Literature on such specific applications to the perhydrocarbazole scaffold is not currently available.

The reactivity would be governed by the relative stability of the resulting radical or organometallic intermediates, with substitution at the tertiary C-H bonds (positions 4a and 4b) being potentially favored in some radical processes.

Structure-Reactivity Correlation Studies

Structure-reactivity studies for this specific class of compounds are not well-documented. However, general principles can be inferred. The reactivity of any derivative would be intrinsically linked to its three-dimensional structure and the electronic effects of its substituents.

Stereochemistry: Dodecahydro-9H-carbazole exists as multiple stereoisomers (cis, trans, etc.) depending on the fusion of the cyclohexane (B81311) rings. The specific stereochemistry would significantly impact the molecule's shape and the accessibility of the aldehyde group to reagents, thereby influencing reaction rates. A more sterically hindered aldehyde would react more slowly in nucleophilic addition reactions.

Electronic Effects: If substitution on the carbocyclic rings were achieved, the electronic nature of the substituents would influence the reactivity of the N-formyl group. Electron-withdrawing groups on the rings could potentially make the nitrogen atom less nucleophilic and could have minor long-range effects on the aldehyde's electrophilicity. Conversely, electron-donating groups would have the opposite effect.

Detailed kinetic studies would be necessary to quantify these relationships, for instance, by comparing the reaction rates of different stereoisomers or substituted derivatives in a standard reaction, such as reduction or imine formation.

Applications in Advanced Materials Science and Optoelectronics

Role as Building Blocks for Functional Materials

The carbazole (B46965) moiety is a versatile building block in the synthesis of functional organic materials. chim.it Its electron-rich nature and the ability to undergo functionalization at various positions (notably the N-9, C-3, and C-6 positions) allow for the precise tuning of its electronic and physical properties. nih.gov This adaptability makes carbazole derivatives essential in creating materials for organic light-emitting diodes (OLEDs), photovoltaics, and sensors. researchgate.net By incorporating different substituents, scientists can modify the compound's hole-transporting ability, energy levels, and luminescence characteristics to meet the specific requirements of a device. nih.govmdpi.com The synthesis of these functionalized carbazoles often involves methods like the Vilsmeier-Haack reaction to introduce aldehyde groups, which can then be used for further molecular construction. researchgate.net

Potential in Organic Semiconductors and Electronic Devices

Carbazole-based materials are widely recognized for their performance as organic semiconductors. nih.gov Their inherent hole-transporting capability is a key attribute, stemming from the electron-donating nitrogen atom within the conjugated ring system. oled-intermediates.commdpi.com This property is crucial for the efficient operation of various electronic devices. For instance, poly(9H-carbazole) and its derivatives have been successfully employed as the active layer in organic field-effect transistors (OFETs) and as hole-transport layers (HTLs) in OLEDs. mdpi.comnih.gov The introduction of carbazole-based HTLs improves the injection of holes from the anode and balances the charge carrier distribution within the device, leading to enhanced efficiency and stability. mdpi.com Research has demonstrated that modifying the carbazole core can lead to p-type semiconductor materials with significant charge mobility.

Optoelectronic Properties and Photophysical Studies

The optoelectronic properties of carbazole derivatives are a major focus of research. These compounds typically exhibit strong absorption in the UV-visible region and emit light, often in the blue part of the spectrum. oled-intermediates.comnih.gov The photophysical characteristics, such as absorption and emission wavelengths, fluorescence quantum yield, and excited state lifetimes, can be systematically tuned through chemical modification. nih.gov For example, creating donor-acceptor structures by linking the electron-donating carbazole unit with an electron-withdrawing moiety can induce intramolecular charge transfer (ICT), leading to red-shifted emission and other desirable properties. nih.gov Photophysical studies of compounds like 2-nitro-3-phenyl-9H-carbazole reveal broad absorption bands and blue-violet emission, which are influenced by the formation of excimers (excited-state dimers). nih.gov

Integration into Light-Emitting Systems and Displays

The unique luminescent properties of carbazole derivatives make them highly suitable for use in organic light-emitting diodes (OLEDs), which are used in modern displays and lighting systems. oled-intermediates.comrsc.org They can function in several key roles within an OLED, including as the host material in the emissive layer, as the light-emitting dopant itself, or as a component of the charge-transport layers. rsc.orggoogle.com Carbazole-based materials are particularly valued for creating deep-blue OLEDs, which are essential for full-color displays and white lighting. nih.gov By designing bipolar molecules that contain both carbazole (for hole transport) and an electron-accepting unit, researchers have developed non-doped deep-blue emitters with high efficiency. nih.gov Furthermore, white OLEDs have been successfully fabricated using carbazole-derived compounds, achieving color coordinates close to natural white light and high brightness, demonstrating their potential for next-generation solid-state lighting. uran.uaresearchgate.net

Catalysis and Hydrogen Storage Research Involving Dodecahydrocarbazole Systems

Catalytic Hydrogenation of Carbazole (B46965) Precursors to Dodecahydrocarbazole

The hydrogenation of carbazole and its derivatives to form dodecahydrocarbazole is a crucial step in the hydrogen storage cycle. This process involves the addition of hydrogen to the aromatic rings of the carbazole molecule, typically under pressure and in the presence of a catalyst.

Ruthenium-based catalysts are frequently employed for this purpose. For instance, research has shown that a 5 wt% ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst is highly effective for the complete hydrogenation of N-ethylcarbazole. researchgate.net This reaction is typically carried out at elevated temperatures and pressures, for example, 180 °C and 80 bar, to achieve a high gravimetric hydrogen density of 5.79 wt%. researchgate.net Similarly, N-alkyl-bis(carbazole) compounds have been fully hydrogenated using a ruthenium on alumina catalyst at 190 °C and under a hydrogen pressure of 60–70 bar, with the reactions reaching completion within 7 hours. mdpi.com Raney-Ni has also been investigated as a less expensive alternative catalyst for the hydrogenation of 9-ethylcarbazole (B1664220), achieving a hydrogen uptake of up to 5.81 wt. % at 160 °C and 0.8 MPa. researchgate.net

The choice of catalyst and reaction conditions significantly influences the efficiency and completeness of the hydrogenation process. The table below summarizes typical catalysts and conditions for the hydrogenation of carbazole precursors.

| Precursor | Catalyst | Temperature (°C) | Pressure (bar) | Hydrogen Storage Capacity (wt%) | Reference |

| N-ethylcarbazole | 5 wt% Ru/Al₂O₃ | 180 | 80 | 5.79 | researchgate.net |

| N-alkyl-bis(carbazoles) | 5 wt% Ru/Al₂O₃ | 190 | 60-70 | 5.31-5.86 | mdpi.com |

| 9-ethylcarbazole | Raney-Ni | 160 | 8 | 5.81 | researchgate.net |

| N-ethylcarbazole | Ru/NiFe-LDH | 110 | 60 | 5.77 | researchgate.net |

Catalytic Dehydrogenation for Hydrogen Release

The release of stored hydrogen from dodecahydrocarbazole systems is achieved through catalytic dehydrogenation. This endothermic process requires an efficient catalyst to proceed at reasonable temperatures and rates. Palladium-based catalysts are widely recognized as the most effective for the dehydrogenation of dodecahydrocarbazoles. mdpi.com

Studies on the dehydrogenation of dodecahydro-N-ethylcarbazole (H12-NEC) have demonstrated the superior performance of palladium catalysts. For example, a 5 wt% palladium on alumina (Pd/Al₂O₃) catalyst is commonly used. researchgate.net The process can be controlled to occur in stages, with complete dehydrogenation achieved at specific temperatures. Research has shown that the dehydrogenation of perhydro-9-ethylcarbazole over 5 wt% Pd/Al₂O₃ occurs in three stages, with initial reaction temperatures of 128 °C, 145 °C, and 178 °C for the successive removal of hydrogen. researchgate.net Other supports for palladium, such as carbon (Pd/C), titania (Pd/TiO₂), and silica (B1680970) (Pd/SiO₂), have also been investigated to optimize catalytic performance. nih.gov Among these, Pd/C has shown outstanding performance with a 99.9% conversion of H12-NEC and a hydrogen release of 5.69 wt% at 180 °C. nih.gov

The following table summarizes the performance of various catalysts in the dehydrogenation of dodecahydro-N-ethylcarbazole.

| Catalyst | Support | Temperature (°C) | Hydrogen Release (wt%) | Conversion (%) | Reference |

| 5 wt% Pd | Al₂O₃ | 178+ | >5.7 | High | researchgate.net |

| Pd | Carbon | 180 | 5.69 | 99.9 | nih.gov |

| Pt | TiO₂ | 180 | 5.38 | 92.9 | sci-hub.box |

| Pd | TiO₂ | 180 | 5.25 | - | sci-hub.box |

Catalyst Design and Performance in Hydrogen Storage Applications

For dehydrogenation, palladium is the metal of choice. The support material plays a significant role in the catalyst's activity and stability. Supports like activated carbon, alumina, titania, and silica have been explored. nih.gov The catalytic activity has been shown to have a volcano-type dependence on the Pd particle size, and a large specific surface area and high degree of Pd reduction are beneficial. nih.gov For instance, Pd/C catalysts have demonstrated excellent performance, which is attributed to the good dispersion and small particle size of palladium on the carbon support. nih.gov Pt/TiO₂ has also been identified as a highly active catalyst, even outperforming commercial Pd/Al₂O₃ in some cases, highlighting the importance of the metal-support interaction. sci-hub.box

For hydrogenation, ruthenium on alumina is a common and effective choice. researchgate.netmdpi.com However, efforts are being made to develop catalysts with lower costs, such as those based on Raney-Ni. researchgate.net The stability and recyclability of the catalyst are also paramount for practical applications. Studies have shown that 9-ethylcarbazole can undergo at least 10 cycles of hydrogenation and dehydrogenation with very little degradation in storage capacity, demonstrating the robustness of the catalytic system. researchgate.net

Mechanistic Insights into Catalytic Cycles

Understanding the reaction mechanism of both hydrogenation and dehydrogenation is essential for the rational design of improved catalysts. The dehydrogenation of dodecahydro-N-ethylcarbazole is understood to proceed in a stepwise manner.

The process for dodecahydro-N-ethylcarbazole over a Pd/Al₂O₃ catalyst involves a three-stage sequence:

Dodecahydro-N-ethylcarbazole → Octahydro-N-ethylcarbazole

Octahydro-N-ethylcarbazole → Tetrahydro-N-ethylcarbazole

Tetrahydro-N-ethylcarbazole → N-ethylcarbazole researchgate.net

For the hydrogenation of N-ethylcarbazole, it is also a gradual process, with the formation of intermediate products before reaching the fully hydrogenated dodecahydro-N-ethylcarbazole. researchgate.net The selectivity towards the fully hydrogenated product depends on the type of metal and the support used. researchgate.net

Q & A

Q. What synthetic routes are available for Dodecahydro-9H-carbazole-9-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as Friedel-Crafts alkylation followed by hydrogenation or cyclization reactions. For example, iodine-mediated cyclization of substituted carbazoles under inert atmospheres (e.g., nitrogen) can yield saturated carbazole derivatives. Reaction optimization includes adjusting solvent polarity (e.g., toluene vs. DMF), catalyst loading (e.g., palladium or iodine), and temperature gradients to improve yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is critical to isolate the aldehyde-functionalized product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm hydrogenation (absence of aromatic protons) and aldehyde proton resonance (~9.8–10.2 ppm).

- IR Spectroscopy : C=O stretch (~1700 cm) and C-H stretches for the aldehyde group (~2820, 2720 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peaks).

- X-ray Diffraction (XRD) : For crystallographic validation of the dodecahydro scaffold and aldehyde positioning .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in determining electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) model molecular orbitals, charge distribution, and vibrational frequencies. For instance:

- Compare DFT-predicted IR/NMR spectra with experimental data to resolve ambiguities (e.g., aldehyde tautomerism).

- Analyze frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization.

- Transition-state modeling to rationalize reaction pathways (e.g., hydrogenation barriers) .

Q. What strategies address discrepancies in crystallographic refinement of carbazole derivatives, particularly in handling disorder or twinning?

- Methodological Answer : Use SHELXL for refinement, employing constraints (e.g., SIMU, DELU) to model disordered regions. For twinned

Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed?

- Methodological Answer : Utilize graph-set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., R(8) motifs). Tools include:

- Mercury’s Materials Module : To identify and visualize intermolecular interactions (e.g., C=O···H-N).

- SHELXL hydrogen-bond tables : Generate hydrogen-bond geometries (distances, angles) during refinement.

- Compare with analogous carbazole structures (e.g., 9-Benzyl-9H-carbazole) to identify packing trends .

Q. How should researchers resolve conflicting spectroscopic data between theoretical (DFT) and experimental results?

- Methodological Answer : Re-examine experimental conditions (e.g., solvent polarity effects on NMR shifts) and computational parameters (e.g., solvent model in DFT). Cross-validate with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.